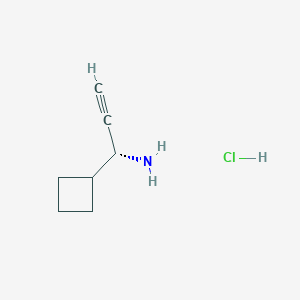

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride

Description

(1R)-1-Cyclobutylprop-2-yn-1-amine hydrochloride is a chiral amine characterized by a cyclobutyl group attached to a propargylamine backbone and stabilized as a hydrochloride salt. The cyclobutyl ring introduces steric effects and moderate ring strain compared to smaller cyclic systems like cyclopropane.

Properties

IUPAC Name |

(1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-7(8)6-4-3-5-6;/h1,6-7H,3-5,8H2;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXIXTBDYXWNPB-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1CCC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@@H](C1CCC1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride typically involves the reaction of cyclobutylmethylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, which may lead to the development of novel drugs. Preliminary studies indicate that derivatives of (1R)-1-Cyclobutylprop-2-yn-1-amine may exhibit:

- Antimicrobial Activity : Research has shown that similar compounds possess antimicrobial properties, making them candidates for treating infections.

- Antifungal Properties : The compound's efficacy against fungal pathogens is being explored, which could be significant in developing antifungal treatments.

| Property | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Antifungal Activity | Shows promise against specific fungi |

Materials Science

Synthesis of Functional Materials

(1R)-1-Cyclobutylprop-2-yn-1-amine; hydrochloride can serve as a building block in the synthesis of advanced materials. Its alkyne functional group allows for click chemistry applications, particularly in the development of:

- Polymer Composites : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

- Nanomaterials : Its reactivity can facilitate the formation of functionalized nanostructures, which are valuable in electronics and photonics.

Environmental Applications

Adsorption Studies

Recent studies have examined the use of amine-functionalized materials for environmental remediation. The compound's amine group can enhance the adsorption capabilities of materials used to capture pollutants from water sources.

| Application Area | Details |

|---|---|

| Water Treatment | Enhanced adsorption of phenolic compounds |

| CO2 Capture | Potential use in amine-functionalized adsorbents |

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclobutyl derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications to the cyclobutyl group could enhance efficacy, suggesting a pathway for developing new antibiotics based on (1R)-1-Cyclobutylprop-2-yn-1-amine derivatives.

Case Study 2: Polymer Development

In another study, (1R)-1-Cyclobutylprop-2-yn-1-amine was utilized to create a novel polymer blend that exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement has implications for the manufacturing of durable materials in various industries.

Mechanism of Action

The mechanism of action of (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key Comparisons:

Insights:

Stability and Degradation

- Ephedrine HCl (MPPH): Stability decreases by 30–70% in plasma/urine at -20°C over six months, with microbial activity (e.g., E. coli) accelerating degradation . Minimal inhibitory concentration (MIC) against E. coli: 87.5 ppm .

- Target Compound: While stability data are unavailable, the cyclobutyl group’s lower strain may reduce susceptibility to enzymatic or microbial degradation compared to cyclopropane analogs. Propargyl groups, however, could increase oxidative degradation risk .

Biological Activity

(1R)-1-Cyclobutylprop-2-yn-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- IUPAC Name : (R)-1-cyclobutylprop-2-yn-1-amine hydrochloride

- Molecular Formula : CHN·HCl

- Molecular Weight : 157.63 g/mol

- Purity : ≥95%

- Physical Form : Powder

The biological activity of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. Research indicates that it may function as a modulator in several pathways:

- Inhibition of Apoptosis : Initial studies suggest that compounds similar to (1R)-1-cyclobutylprop-2-yn-1-amine can inhibit myeloid cell leukemia 1 (MCL1), an anti-apoptotic protein overexpressed in many cancers. This inhibition may promote apoptosis in cancer cells, making it a candidate for cancer therapy .

- Neuroprotective Effects : Some derivatives have shown potential neuroprotective effects, possibly through the modulation of neuroinflammatory pathways. This suggests applications in neurodegenerative diseases .

- Antimicrobial Activity : Preliminary data indicate that the compound may exhibit antimicrobial properties, although specific mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Recent Research Highlights

A study published in 2020 explored the effects of (1R)-1-cyclobutylprop-2-yn-1-amine hydrochloride on cancer cell lines. The results indicated significant apoptosis induction in MCL1-overexpressing cells, suggesting its potential as a therapeutic agent in oncology .

Another investigation focused on the compound's neuroprotective effects in models of Alzheimer's disease. The findings demonstrated a reduction in neuroinflammation markers, supporting further exploration into its utility for treating neurodegenerative conditions .

Q & A

Q. What are the common synthetic routes for preparing (1R)-1-Cyclobutylprop-2-yn-1-amine hydrochloride?

The synthesis typically involves three stages: (1) cyclopropane or cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis, (2) introduction of the propargylamine moiety using nucleophilic substitution or alkyne-amine coupling, and (3) salt formation with hydrochloric acid. Reaction conditions (e.g., temperature, catalysts like palladium for coupling reactions) significantly influence yield and enantiomeric purity. Industrial methods optimize solvent systems (e.g., THF or dichloromethane) and stoichiometric ratios to minimize byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm cyclobutyl and propargylamine structural motifs.

- Mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography to resolve stereochemistry, particularly the (1R) configuration.

- Polarimetry or chiral HPLC to assess enantiomeric excess (≥98% is typical for research-grade material) .

Q. What safety protocols are essential when handling this compound?

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hygroscopic degradation. Monitor for discoloration (yellowing indicates oxidation) using periodic TLC or HPLC analysis .

Advanced Research Questions

Q. What reaction pathways are feasible for modifying the cyclobutyl or propargylamine moieties?

- Cyclobutyl ring : Strain-driven ring-opening via [4+2] cycloaddition with dienophiles.

- Propargylamine : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for "click chemistry" applications.

- Amine group : Reductive alkylation or acylation to introduce substituents while preserving stereochemistry. Reaction outcomes depend on catalyst choice (e.g., Pd vs. Cu for cross-coupling) and solvent polarity .

Q. How can researchers resolve contradictions in experimental data, such as unexpected stereochemical outcomes?

- Perform DFT calculations to model transition states and predict stereoselectivity.

- Use kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios).

- Cross-validate with VCD (Vibrational Circular Dichroism) or ECD (Electronic Circular Dichroism) spectroscopy .

Q. What computational methods are suitable for studying its interaction with biological targets?

- Molecular docking (AutoDock Vina, Glide) to screen binding affinity with enzymes/receptors.

- MD simulations (GROMACS, AMBER) to analyze conformational stability in aqueous/lipid environments.

- QM/MM hybrid models to explore covalent bonding mechanisms (e.g., propargylamine as a Michael acceptor) .

Q. How does the cyclobutyl group influence its biological activity compared to cyclopropyl analogs?

- Increased rigidity : Cyclobutane’s larger ring enhances binding pocket complementarity but reduces metabolic stability.

- Steric effects : Bulkier cyclobutyl groups may hinder access to hydrophobic enzyme cavities. Comparative SAR studies using radioligand binding assays (e.g., Ki values for receptor subtypes) quantify these effects .

Q. What strategies optimize chiral resolution during synthesis?

- Chiral auxiliaries : Use (R)-BINOL or Evans’ oxazolidinones to direct stereochemistry.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.

- Dynamic kinetic resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

Q. How can retrosynthetic analysis guide the design of novel derivatives?

AI-driven platforms (e.g., Reaxys, Pistachio) suggest disconnections at the propargylamine-cyclobutyl bond. Prioritize routes with <5 synthetic steps and commercially available precursors. Validate feasibility using retrosynthetic yield prediction algorithms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.